5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS 1040683-00-8 properties
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS 1040683-00-8 properties
An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1040683-00-8): A Cornerstone Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Importance of the 7-Azaindole Core
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry.[1] Its structural resemblance to the endogenous purine and indole frameworks allows it to function as a highly effective bioisostere, interacting with a multitude of biological targets, most notably protein kinases.[1] Kinase dysregulation is a hallmark of numerous pathologies, including cancer and inflammatory diseases, making kinase inhibitors a critical class of therapeutic agents. Within this landscape, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine emerges as a key strategic building block. Its specific substitution pattern—an amine at the 4-position and a chloro group at the 5-position—provides orthogonal synthetic handles for the elaboration of diverse chemical libraries, enabling systematic exploration of the structure-activity relationships (SAR) required for potent and selective drug candidates.[2] This guide offers a comprehensive overview of its properties, synthesis, analysis, and application for researchers engaged in drug discovery.
Core Physicochemical and Structural Properties
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a solid at room temperature. Its fundamental properties are summarized below, providing the foundational data required for its use in a research setting.
| Property | Value | Reference |
| CAS Number | 1040683-00-8 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.60 g/mol | [3] |
| IUPAC Name | 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Synonyms | 4-Amino-5-chloro-7-azaindole; 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-ylamine | [3][4] |
| Appearance | Solid | |
| InChI | 1S/C7H6ClN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| InChI Key | RTDLKNOVHGITIF-UHFFFAOYSA-N | |
| SMILES | Nc1c(Cl)cnc2[nH]ccc12 |
Synthesis and Purification: A Strategic Approach
While multiple pathways to the 7-azaindole core exist, a common and effective strategy for constructing highly functionalized derivatives involves a sequence of cross-coupling reactions. The following protocol is a representative synthesis, adapted from methodologies reported for analogous 2,4,5-substituted 7-azaindoles, highlighting the logic behind the choice of reagents and conditions.[1]
Diagram: Representative Synthetic Pathway
Caption: A representative two-step synthesis for substituted 7-azaindoles.
Experimental Protocol: Synthesis
Objective: To synthesize a 2-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine derivative, demonstrating the utility of the chloro and amino functionalities.
Pillar of Trustworthiness: This protocol incorporates sequential cross-coupling reactions, where the differential reactivity of the C4 and C5 positions is exploited. The choice of a milder Suzuki coupling before the more forcing Buchwald-Hartwig amination is a common strategy to ensure selectivity and prevent undesired side reactions.[1]
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Step 1: Suzuki-Miyaura Cross-Coupling at C2
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To a degassed solution of a suitable starting material like 2-iodo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
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Expertise & Experience: The use of a mixed aqueous solvent system is crucial for dissolving both the organic substrate and the inorganic base. Degassing with nitrogen or argon is mandatory to prevent the oxidation and deactivation of the palladium catalyst.
-
Spurge the mixture with nitrogen for 15 minutes. Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-aryl-4,5-dichloro intermediate.
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-
Step 2: Buchwald-Hartwig Amination at C4
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In a sealed tube, combine the 2-aryl-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq), a suitable palladium catalyst/ligand system (e.g., RuPhos Pd G2, 0.08 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.0 eq) in an anhydrous solvent such as toluene.
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Expertise & Experience: The C4-Cl bond is generally more activated towards nucleophilic aromatic substitution than the C5-Cl bond in this scaffold. A bulky phosphine ligand like RuPhos is chosen to facilitate the challenging C-N bond formation. The reaction must be performed under strictly anhydrous and inert conditions.
-
Introduce an ammonia source (e.g., by bubbling ammonia gas or using an ammonia surrogate).
-
Seal the tube and heat to 100-120 °C. Monitor the reaction by LC-MS.
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After completion, cool the mixture, quench carefully with saturated ammonium chloride solution, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the final product.
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Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A standard analytical workflow involves High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: Analytical & Purification Workflow
Caption: A standard workflow for the purification and analysis of a synthesized compound.
Protocol: Purity and Identity Confirmation
Objective: To verify the molecular weight and purity of the synthesized 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine.
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LC-MS Analysis:
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Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject 1-5 µL onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). A typical gradient runs from 5% to 95% B over 10-15 minutes.
-
Expertise & Experience: Formic acid is added to improve peak shape and ionization efficiency in the mass spectrometer.
-
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Self-Validation: The resulting chromatogram should show a single major peak, confirming purity. The mass spectrum for this peak should display the expected [M+H]⁺ ion at m/z 168.03, corresponding to the protonated molecule (C₇H₇ClN₃⁺).
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Features (in DMSO-d₆): Look for distinct signals corresponding to the aromatic protons on the pyrrole and pyridine rings, as well as a broad signal for the amine (NH₂) protons and the pyrrole N-H proton.
-
Expected ¹³C NMR Features (in DMSO-d₆): Expect seven distinct carbon signals in the aromatic region of the spectrum.
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Safety, Handling, and Storage
Proper handling of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is essential due to its toxicological profile.
| Hazard Class | GHS Code | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301 | 💀 | Danger |
| Serious Eye Irritation | H319 | ❗ | Danger |
Protocol: Safe Laboratory Practice
-
Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate spatulas and weighing paper. In case of accidental contact, flush skin or eyes with water for at least 15 minutes.[5] If swallowed, seek immediate medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic substances.[6] Some suppliers recommend long-term storage at -20°C to -80°C.[7] Keep it locked up and away from incompatible materials.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Drug Discovery: A Versatile Scaffold
The true value of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine lies in its potential as a versatile intermediate for creating libraries of potential drug candidates. The amine and chloro groups serve as key points for diversification.
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C4-Amine: This nucleophilic site can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains. These modifications are critical for probing interactions with the solvent-exposed regions of a kinase active site.
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C5-Chloro: This position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups that can target deeper pockets within the enzyme active site, often influencing kinase selectivity and potency.
Diagram: Library Diversification Strategy
Caption: Diversification strategy for library synthesis using the target compound.
This dual-functionalization strategy enables a combinatorial approach to rapidly generate hundreds or thousands of unique analogs for high-throughput screening, accelerating the hit-to-lead and lead optimization phases of drug discovery.
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Nowak, K. et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6296. [Link][10]
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Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(1), 33-43. [Link][2]
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